![molecular formula C20H25N3O2S B2969366 Cyclopentyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171335-54-8](/img/structure/B2969366.png)
Cyclopentyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the thiadiazole ring suggests that the compound could exist in various conformations depending on the rotation around these rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the thiadiazole ring might be susceptible to reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of compounds structurally similar to Cyclopentyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have demonstrated significant antimicrobial properties. For instance, novel thiadiazole derivatives have shown potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead in the development of new antibacterial agents. Notably, certain compounds within this class have exhibited superior antibacterial efficacy at lower concentrations compared to other analogs, suggesting the importance of structural optimization in enhancing antimicrobial activity (Murthy & Shashikanth, 2012).
Antitubercular Effects
The antitubercular activity of cyclopropyl methanols and their derivatives, closely related to the target compound, has been investigated, with several compounds displaying minimum inhibitory concentrations (MICs) that are promising for further study. One compound, in particular, demonstrated potent in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, making it a candidate for the development of new antitubercular therapies (Bisht et al., 2010).
Antitumor Potential
Compounds with a thiadiazole backbone have also been investigated for their antitumor potential. Specific derivatives have demonstrated inhibitory effects on the growth of various cancer cell lines, including leukemia, non-small lung cancer, and renal cancer. The range of GI50 values indicates significant cytotoxicity, suggesting that these compounds could serve as leads for the development of new anticancer drugs (Bhole & Bhusari, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopentyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-25-17-9-5-4-8-16(17)19-22-21-18(26-19)14-10-12-23(13-11-14)20(24)15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVJYRMBXJELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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